molecular formula C8H8N2S B6157990 2-amino-5-(methylsulfanyl)benzonitrile CAS No. 304912-64-9

2-amino-5-(methylsulfanyl)benzonitrile

Cat. No. B6157990
CAS RN: 304912-64-9
M. Wt: 164.2
InChI Key:
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Description

2-Amino-5-(methylsulfanyl)benzonitrile (2-AMSB) is a synthetic organic compound with a wide range of applications in the fields of chemistry and biochemistry. 2-AMSB is used as an intermediate in organic synthesis, as a reagent in organic reactions, and as a ligand in coordination chemistry. In addition, 2-AMSB has recently been used in the field of biomedical research, with applications in the study of metabolism and enzyme activity.

Mechanism of Action

2-amino-5-(methylsulfanyl)benzonitrile has been shown to bind to a number of enzyme targets, including cytochrome P450 enzymes. Binding of this compound to these enzymes results in the inhibition of their activity, which can lead to changes in the metabolism of drugs and other molecules.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In vitro, this compound has been shown to inhibit the activity of cytochrome P450 enzymes, resulting in changes in the metabolism of drugs and other molecules. In vivo, this compound has been shown to have anti-inflammatory effects, and to reduce the levels of certain inflammatory markers.

Advantages and Limitations for Lab Experiments

2-amino-5-(methylsulfanyl)benzonitrile has several advantages for use in laboratory experiments. This compound is relatively inexpensive and easy to obtain, and it can be synthesized in a variety of ways. In addition, this compound is stable at room temperature, and it can be stored for extended periods of time. However, this compound has some limitations for use in laboratory experiments. This compound is a hazardous substance, and it should be handled with care. In addition, this compound is a relatively strong base, and it should be used with caution in laboratory experiments.

Future Directions

2-amino-5-(methylsulfanyl)benzonitrile has a wide range of potential applications in the fields of chemistry and biochemistry. In the future, this compound may be used to study the structure and function of enzymes, to develop new drugs and therapies, and to investigate the mechanisms of drug metabolism and drug-drug interactions. Additionally, this compound may be used to develop new methods of organic synthesis, and to investigate the effects of environmental pollutants on human health.

Synthesis Methods

2-amino-5-(methylsulfanyl)benzonitrile can be synthesized in two different ways. The first method involves the reaction of 2-aminobenzoic acid with methylsulfanylchloride, followed by the addition of a base such as sodium hydroxide. This reaction yields this compound in a yield of 80-90%. The second method involves the reaction of 2-aminobenzoic acid with thionyl chloride, followed by the addition of a base such as sodium hydroxide. This reaction yields this compound in a yield of 70-80%.

Scientific Research Applications

2-amino-5-(methylsulfanyl)benzonitrile has been used in a wide range of scientific research applications, including the study of metabolism and enzyme activity. This compound has been used as a ligand in coordination chemistry, and as a reagent in organic reactions. In addition, this compound has been used as an intermediate in organic synthesis, and as a potential drug target in drug discovery.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-5-(methylsulfanyl)benzonitrile involves the reaction of 2-chloro-5-(methylsulfanyl)benzonitrile with ammonia.", "Starting Materials": [ "2-chloro-5-(methylsulfanyl)benzonitrile", "Ammonia" ], "Reaction": [ "Add 2-chloro-5-(methylsulfanyl)benzonitrile to a reaction flask", "Add ammonia to the reaction flask", "Heat the reaction mixture to 100-120°C for 12-24 hours", "Cool the reaction mixture to room temperature", "Filter the precipitated product", "Wash the product with water and dry it", "Recrystallize the product from ethanol to obtain pure 2-amino-5-(methylsulfanyl)benzonitrile" ] }

CAS RN

304912-64-9

Molecular Formula

C8H8N2S

Molecular Weight

164.2

Purity

95

Origin of Product

United States

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